molecular formula C11H13IO B11744877 1-(Cyclopentyloxy)-3-iodobenzene

1-(Cyclopentyloxy)-3-iodobenzene

Cat. No.: B11744877
M. Wt: 288.12 g/mol
InChI Key: RKRZOMMOOUUSAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopentyloxy)-3-iodobenzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with an iodine atom at the third position and a cyclopentyloxy group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopentyloxy)-3-iodobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-bromo-3-iodobenzene with cyclopentanol in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopentyloxy)-3-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation Reactions: The cyclopentyloxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The aromatic ring can undergo reduction to form cyclohexane derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

    Substitution Reactions: Products include azido or cyano derivatives.

    Oxidation Reactions: Products include cyclopentanone or cyclopentanoic acid derivatives.

    Reduction Reactions: Products include cyclohexane derivatives.

Scientific Research Applications

1-(Cyclopentyloxy)-3-iodobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopentyloxy)-3-iodobenzene depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved are subject to ongoing research.

Comparison with Similar Compounds

    1-(Cyclopentyloxy)-4-iodobenzene: Similar structure but with the iodine atom at the fourth position.

    1-(Cyclopentyloxy)-2-iodobenzene: Similar structure but with the iodine atom at the second position.

    1-(Cyclopentyloxy)-3-bromobenzene: Similar structure but with a bromine atom instead of iodine.

Uniqueness: 1-(Cyclopentyloxy)-3-iodobenzene is unique due to the specific positioning of the iodine and cyclopentyloxy groups, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C11H13IO

Molecular Weight

288.12 g/mol

IUPAC Name

1-cyclopentyloxy-3-iodobenzene

InChI

InChI=1S/C11H13IO/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2

InChI Key

RKRZOMMOOUUSAO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC(=CC=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.